Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

Catalog No.
S829009
CAS No.
19716-79-1
M.F
C15H22ClNO2
M. Wt
283.796
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

CAS Number

19716-79-1

Product Name

Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride

IUPAC Name

ethyl 2-phenyl-2-piperidin-2-ylacetate;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.796

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H

InChI Key

ZNSNAOXTBUHNKX-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

α-Phenyl-2-piperidineacetic Acid Ethyl Ester Hydrochloride; Ritalinic Acid Ethyl Ester

Ethyl phenyl(piperidin-2-yl)acetate hydrochloride (Ethylphenidate HCl, CAS 19716-79-1) is a synthetic piperidine derivative and the ethyl ester homolog of methylphenidate. In commercial and research procurement, it is primarily sourced as a high-purity analytical reference standard, a neuropharmacological probe, and a specific biomarker for carboxylesterase 1 (CES1) activity [1]. Supplied as a stable hydrochloride salt, this compound overcomes the inherent volatility and handling challenges of the free base form. Its distinct resistance to ester hydrolysis and highly selective dopamine transporter (DAT) affinity make it a critical reagent for forensic toxicology, pharmacokinetic modeling, and monoamine reuptake assays where standard methylphenidate controls fail to provide sufficient matrix stability or pathway specificity [1].

Procuring methylphenidate (MPH) or ritalinic acid as a substitute for Ethylphenidate HCl fundamentally compromises assay integrity in specific forensic and pharmacokinetic workflows. While MPH shares the core piperidine pharmacophore, its methyl ester is highly susceptible to rapid chemical and CES1-catalyzed deesterification in biological matrices, leading to significant post-sampling degradation and quantitative errors [1]. Furthermore, substituting the hydrochloride salt with the ethylphenidate free base introduces severe processability issues, as the free base is prone to oxidation and lacks the defined crystalline melting point necessary for accurate gravimetric formulation. For laboratories requiring a stable internal standard or a definitive biomarker of MPH-ethanol transesterification, only the exact Ethylphenidate HCl salt provides the requisite hydrolytic resistance, solid-state stability, and analytical specificity [2].

Biological Matrix Stability and Hydrolysis Resistance

In elevated temperature stability assays (35°C for 24 hours) in whole blood matrices, d-ethylphenidate demonstrated a 27.2% degradation loss, whereas d-methylphenidate exhibited a severe 64.1% loss under identical conditions [1].

Evidence DimensionAnalyte loss in biological matrix (blood) at 35°C over 24 hours
Target Compound Data27.2% degradation loss (d-Ethylphenidate)
Comparator Or Baseline64.1% degradation loss (d-Methylphenidate)
Quantified Difference2.3-fold greater resistance to hydrolytic degradation
ConditionsWhole blood matrix, 35°C elevated temperature stability assay

Superior matrix stability prevents post-sampling degradation, making it a highly reliable internal standard for quantitative toxicological screening.

Solid-State Thermal Stability for Gravimetric Assays

The hydrochloride salt of ethylphenidate forms a stable crystalline solid with a defined melting point of 197-199 °C, in stark contrast to the free base form which typically exists as an unstable, volatile oil at room temperature .

Evidence DimensionMelting point and physical state
Target Compound DataCrystalline solid, MP: 197-199 °C
Comparator Or BaselineEthylphenidate free base (Amorphous/oil state, undefined MP)
Quantified Difference>190 °C increase in thermal transition point
ConditionsStandard ambient temperature and pressure (SATP)

The high-melting crystalline hydrochloride salt ensures precise gravimetric weighing and extended shelf-life without the volatilization risks of the free base.

Dopamine Transporter (DAT) Binding Potency

In vitro [3H]dopamine uptake inhibition assays reveal that the active (+)-enantiomer of ethylphenidate possesses an IC50 of 27 nM for DAT, demonstrating significantly higher potency than the standard cocaine benchmark, which yields an IC50 of 367 nM [1].

Evidence DimensionDAT reuptake inhibition (IC50)
Target Compound DataIC50 = 27 nM ((+)-Ethylphenidate)
Comparator Or BaselineIC50 = 367 nM (Cocaine benchmark)
Quantified Difference13.6-fold higher DAT binding potency
ConditionsIn vitro [3H]dopamine uptake inhibition assay

Provides neurochemical researchers with a highly potent, selective probe for mapping dopamine reuptake mechanisms compared to traditional tropane benchmarks.

CES1 Transesterification Specificity

Ethylphenidate is exclusively formed via the hepatic carboxylesterase 1 (CES1)-mediated transesterification of methylphenidate in the presence of ethanol, whereas the primary metabolite ritalinic acid is formed via non-specific general hydrolysis [1].

Evidence DimensionMetabolic formation pathway specificity
Target Compound Data100% specificity to concurrent MPH/ethanol transesterification
Comparator Or BaselineRitalinic acid (Non-specific general hydrolysis)
Quantified DifferenceAbsolute specificity to ethanol co-ingestion
ConditionsIn vivo hepatic carboxylesterase 1 (CES1) metabolism

Serves as the only definitive analytical biomarker for confirming concurrent methylphenidate and alcohol consumption in forensic investigations.

Forensic Toxicology Biomarker Screening

Because it is exclusively formed via the CES1-mediated transesterification of methylphenidate in the presence of ethanol, Ethylphenidate HCl is the gold-standard reference material for forensic panels. It allows toxicologists to definitively distinguish between standard methylphenidate use and high-risk concurrent alcohol consumption, a distinction impossible to make using ritalinic acid alone [1].

Internal Standard in Pharmacokinetic LC-MS/MS Assays

Leveraging its 2.3-fold greater resistance to matrix hydrolysis compared to methylphenidate, Ethylphenidate HCl is optimally deployed as an internal standard for the quantification of piperidine derivatives in blood and plasma. Its enhanced stability at room and elevated temperatures minimizes extraction artifacts and improves the reproducibility of high-throughput LC-MS/MS workflows [2].

Neuropharmacological DAT Probe Development

With an IC50 of 27 nM for dopamine reuptake inhibition, the compound serves as a highly potent, non-tropane probe for in vitro monoamine transporter assays. Researchers studying DAT/NET selectivity ratios prioritize this specific ester homolog over cocaine benchmarks to map presynaptic dopamine transporter kinetics with greater precision [3].

Dates

Last modified: 08-15-2023

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